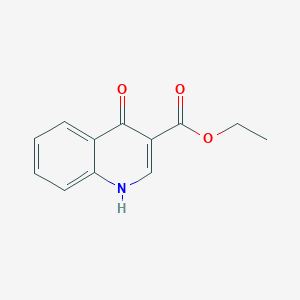
N-甲苯磺酰基-L-天冬氨酸
描述
N-Tosyl-L-aspartic acid is a protected form of L-Aspartic Acid, a nonessential amino acid found in plant proteins . It has a molecular formula of C11H13NO6S and a molecular weight of 287.29 .
Molecular Structure Analysis
The molecular structure of N-Tosyl-L-aspartic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom . The exact structure and arrangement of these atoms are not specified in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving N-Tosyl-L-aspartic acid are not detailed in the available resources, it’s known that aspartic acid derivatives are key intermediates in developing promising pharmaceuticals and nutraceuticals with potent biological activities .Physical And Chemical Properties Analysis
N-Tosyl-L-aspartic acid is an off-white solid . It has a predicted boiling point of 478.9±55.0 °C and a predicted density of 1.469±0.06 g/cm3 . It is soluble in acetone, methanol, and hot water .科学研究应用
Biocatalysis in Pharmaceutical Synthesis
N-Tosyl-L-aspartic acid: serves as a chiral building block for the synthesis of pharmaceuticals. Its enantioselective synthesis is crucial for producing optically pure compounds. A notable application is the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst to synthesize N-arylalkyl-substituted L-aspartic acids, which are valuable intermediates in drug development .
Enhancement of Heat Stress Tolerance in Plants
In the field of plant biology, N-Tosyl-L-aspartic acid derivatives play a role in enhancing heat stress tolerance in perennial ryegrass. The application of aspartic acid-related compounds can significantly increase chlorophyll content and antioxidant enzyme activity, leading to improved stress resistance .
Nutraceuticals and Food Additives
The derivatives of N-Tosyl-L-aspartic acid are used in the production of nutraceuticals and food additives. They are essential for creating aspartame, an artificial sweetener, and are also utilized to boost immune function and combat depression .
Chemical Protection for Amino Acid Synthesis
In synthetic chemistry, N-Tosyl-L-aspartic acid acts as a protected form of L-aspartic acid. This protection is vital for the stepwise synthesis of peptides and proteins, where the amino group’s reactivity needs to be controlled .
Enantioselective Hydroamination
N-Tosyl-L-aspartic acid: is involved in enantioselective hydroamination processes. This method is environmentally friendlier and more economically viable for producing optically pure N-substituted L-aspartic acids, which are challenging to synthesize through traditional chemical methods .
安全和危害
作用机制
Target of Action
N-Tosyl-L-aspartic acid is a derivative of L-aspartic acid, a nonessential amino acid . It is primarily targeted by enzymes such as ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase), a carbon-nitrogen (C-N) lyase . These enzymes play a crucial role in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .
Mode of Action
The compound interacts with its target enzymes in a process known as biocatalytic enantioselective hydroamination . This C-N lyase shows a broad non-natural amine substrate scope and outstanding enantioselectivity, allowing the efficient addition of structurally diverse arylalkylamines to fumarate . This interaction results in the formation of N-arylalkyl-substituted L-aspartic acids .
Biochemical Pathways
The biochemical pathway involved in the action of N-Tosyl-L-aspartic acid is the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids . This pathway is facilitated by the action of the EDDS lyase enzyme . The downstream effects of this pathway include the production of N-arylalkyl-substituted L-aspartic acids, which are important chiral building blocks for pharmaceuticals and food additives .
Result of Action
The result of the action of N-Tosyl-L-aspartic acid is the production of N-arylalkyl-substituted L-aspartic acids . These compounds are produced in good isolated yield (up to 79%) and with excellent enantiopurity (>99% ee) . These results further demonstrate that C-N lyases working in reverse constitute an extremely powerful synthetic tool to prepare difficult noncanonical amino acids .
Action Environment
The action of N-Tosyl-L-aspartic acid is influenced by various environmental factors. For instance, the efficiency of the reaction is dependent on the conditions under which the reaction takes place. The reaction is typically carried out at room temperature . Additionally, the presence of other compounds, such as trifluoroacetyl group, can enhance the reaction
属性
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQSZKHLAERDL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964018 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tosyl-L-aspartic acid | |
CAS RN |
4816-82-4 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4816-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tosyl-L-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004816824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tosyl-L-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)




![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)

